6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3) is a halogenated heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core protected by a tetrahydropyran (THP) group and brominated at the 6-position. With a molecular formula of C11H12BrN3O and a molecular weight of 282.14 g/mol, it serves as a versatile intermediate for cross-coupling reactions in medicinal chemistry.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
CAS No. 1416713-01-3
Cat. No. B1446194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
CAS1416713-01-3
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Br
InChIInChI=1S/C11H12BrN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
InChIKeySCRSCJLITQRXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3): Core Scaffold Overview for Sourcing Decisions


6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS 1416713-01-3) is a halogenated heterocyclic building block featuring a pyrazolo[4,3-b]pyridine core protected by a tetrahydropyran (THP) group and brominated at the 6-position. With a molecular formula of C11H12BrN3O and a molecular weight of 282.14 g/mol, it serves as a versatile intermediate for cross-coupling reactions in medicinal chemistry. [1] This compound is part of a broader class of THP-protected bromo-pyrazolopyridine isomers that are widely utilized in kinase inhibitor discovery and GluN2B receptor modulator programs. [2] Its specific 6-bromo regiochemistry distinguishes it from closely related 5-bromo and 7-bromo isomers, directly impacting downstream synthetic routes and final compound architecture.

Why Generic Substitution Fails for 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: The Regiochemistry Problem


Substituting 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine with a generic 'bromo-pyrazolopyridine' or an alternative isomer such as the 5-bromo (CAS 1416712-80-5) or 7-bromo (CAS 1416712-79-2) variant introduces regiochemical divergence that fundamentally alters the site of subsequent cross-coupling reactions. Because the pyrazolo[4,3-b]pyridine scaffold presents distinct electronic environments at the 5-, 6-, and 7-positions, the bromine placement dictates which carbon–carbon or carbon–heteroatom bond is formed, leading to different final compounds with potentially divergent biological activities. [1] In patent-protected medicinal chemistry programs targeting GluN2B receptors or specific kinases, the exact bromo-regioisomer is often specified as the required intermediate, making isomer substitution scientifically invalid and programmatically risky. [2]

Quantitative Evidence Guide: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine vs. Closest Analogs


Regiochemical Precision: 6-Bromo vs. 5-Bromo vs. 7-Bromo Isomer Comparison

The target compound places bromine at the 6-position of the pyrazolo[4,3-b]pyridine ring system. The 5-bromo isomer (CAS 1416712-80-5) and 7-bromo isomer (CAS 1416712-79-2) differ exclusively in bromine position. [1] This regiochemical difference is not interchangeable: in Pd-catalyzed cross-coupling reactions, oxidative addition occurs specifically at the C–Br bond, directing derivatization to electronically distinct positions on the fused heterocycle. [2] Structurally, the 6-position is on the pyridine ring of the scaffold, while the 5- and 7-positions are on the pyrazole ring, leading to fundamentally different vectors for substituent growth.

Medicinal Chemistry Cross-Coupling Kinase Inhibitors

Supplier Purity Comparison: Fisher Scientific / eMolecules vs. Bidepharm vs. MolCore

The 6-bromo isomer is commercially available at multiple purity grades. Fisher Scientific (via eMolecules/Ambeed) lists the compound at standard research grade. Bidepharm offers the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC. MolCore advertises a higher purity of NLT 98%. In contrast, the 5-bromo isomer (CAS 1416712-80-5) is listed by Fujifilm Wako at standard reagent grade, while the 7-bromo isomer is less commonly stocked by major Western suppliers, indicating differential market availability across isomers.

Chemical Procurement Quality Control Intermediate Sourcing

Patent Relevance: Direct Use in GluN2B Receptor Modulator Programs

The 6-bromo-substituted pyrazolo[4,3-b]pyridine scaffold is explicitly claimed and exemplified in patent families covering GluN2B receptor modulators (WO2020249791A1, US20200392130A1). [1] Within these filings, the 6-position is a critical vector for introducing diverse aromatic and heteroaromatic substituents via Suzuki-Miyaura or Buchwald-Hartwig couplings to generate the final active pharmaceutical ingredients. [2] The 5-bromo and 7-bromo isomers do not appear as intermediates in these specific patent examples, meaning that using an alternative isomer would not lead to the claimed compounds and would invalidate the synthetic route used in the disclosed intellectual property.

Neuroscience GluN2B Antagonists Patent-Protected Intermediates

Optimal Application Scenarios for 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine


Synthesis of 6-Aryl/Amino-Substituted Pyrazolo[4,3-b]pyridine GluN2B Modulators

The 6-bromo handle enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino substituents at the pyridine ring of the pyrazolo[4,3-b]pyridine scaffold, directly accessing the substitution pattern claimed in GluN2B receptor modulator patents (WO2020249791A1, US20200392130A1). [1]

Kinase Inhibitor Fragment Elaboration at the 6-Position

Pyrazolo[4,3-b]pyridine is a privileged kinase inhibitor scaffold. The 6-bromo derivative allows regioselective derivatization at the pyridine ring while the THP protecting group on the pyrazole nitrogen remains intact, enabling sequential functionalization strategies. The 5-bromo and 7-bromo isomers direct coupling to different positions. [2]

Quality-Controlled Intermediate Procurement for GMP-Adjacent R&D

With supplier-certified purity of 95% (Bidepharm, with NMR/HPLC/GC batch data) and NLT 98% (MolCore), this compound meets the documentation requirements for pharmaceutical intermediate sourcing. The availability through Fisher Scientific/eMolecules further ensures Western supply chain access.

Quote Request

Request a Quote for 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.